molecular formula C9H10OSe B14425453 3-(Phenylselanyl)prop-2-en-1-ol CAS No. 78998-90-0

3-(Phenylselanyl)prop-2-en-1-ol

Cat. No.: B14425453
CAS No.: 78998-90-0
M. Wt: 213.15 g/mol
InChI Key: SKTCBYYJCSUHOJ-UHFFFAOYSA-N
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Description

3-(Phenylselanyl)prop-2-en-1-ol is an organic compound characterized by the presence of a phenylselanyl group attached to a prop-2-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylselanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the allyl alcohol attacks the phenylselenyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylselanyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the phenylselanyl group to a phenylselenoether.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Selenoxides or selenones.

    Reduction: Phenylselenoethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylselanyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Phenylselanyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating oxidative stress. This redox activity is central to its biological effects, including its antioxidant properties.

Comparison with Similar Compounds

    Cinnamyl Alcohol: Similar structure but lacks the phenylselanyl group.

    Phenylselenyl Chloride: Used as a reagent in the synthesis of 3-(Phenylselanyl)prop-2-en-1-ol.

    Selenocysteine: An amino acid containing selenium, structurally different but functionally related in terms of selenium chemistry.

Uniqueness: this compound is unique due to the presence of the phenylselanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

78998-90-0

Molecular Formula

C9H10OSe

Molecular Weight

213.15 g/mol

IUPAC Name

3-phenylselanylprop-2-en-1-ol

InChI

InChI=1S/C9H10OSe/c10-7-4-8-11-9-5-2-1-3-6-9/h1-6,8,10H,7H2

InChI Key

SKTCBYYJCSUHOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C=CCO

Origin of Product

United States

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